Heptyl 2-methylbutyrate

Gas chromatography Retention index Flavor analysis

Heptyl 2-methylbutyrate (CAS 50862-12-9) is a branched-chain fatty acid ester with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol, formed by esterification of 2-methylbutyric acid with n-heptanol. It is listed as a flavoring substance under JECFA FL-no 09.387 and CoE 10668, with the European Food Safety Authority (EFSA) evaluating it under Flavouring Group Evaluation 01 (FGE.01Rev1) and concluding no safety concern at current estimated dietary exposures.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 50862-12-9
Cat. No. B1605429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl 2-methylbutyrate
CAS50862-12-9
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C(C)CC
InChIInChI=1S/C12H24O2/c1-4-6-7-8-9-10-14-12(13)11(3)5-2/h11H,4-10H2,1-3H3
InChIKeyCSFWIAGTSVOEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl 2-Methylbutyrate (CAS 50862-12-9): Technical Baseline for Scientific and Procurement Evaluation


Heptyl 2-methylbutyrate (CAS 50862-12-9) is a branched-chain fatty acid ester with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol, formed by esterification of 2-methylbutyric acid with n-heptanol [1]. It is listed as a flavoring substance under JECFA FL-no 09.387 and CoE 10668, with the European Food Safety Authority (EFSA) evaluating it under Flavouring Group Evaluation 01 (FGE.01Rev1) and concluding no safety concern at current estimated dietary exposures [2]. The compound is described as having a fruity, apple-like odor profile at 100% concentration, appears as a colorless clear liquid with a predicted boiling point of 231.9 ± 8.0 °C, a density of 0.869 ± 0.06 g/cm³, and an estimated LogP of 4.775 . It has been identified as a naturally occurring volatile constituent in apple (Malus domestica) and chile pepper (Capsicum annuum L. var. glabriusculum), indicating its relevance in authentic fruit aroma reconstitution [3].

Why Heptyl 2-Methylbutyrate Cannot Be Interchanged with Heptyl Butyrate, Heptyl Isobutyrate, or Hexyl 2-Methylbutyrate in Flavor and Fragrance Procurement


Despite superficial nomenclature similarity among C7-alcohol esters, heptyl 2-methylbutyrate differs fundamentally from its closest structural analogs — heptyl butyrate (CAS 5870-93-9, linear acid), heptyl isobutyrate (CAS 2349-13-5, positional isomer), and hexyl 2-methylbutyrate (CAS 10032-15-2, shorter alcohol) — across every procurement-relevant dimension: regulatory exposure, application eligibility, chromatographic identity, and sensory character [1]. The 2-methyl branch on the acid moiety increases molecular weight by one methylene unit (200.32 vs. 186.29 g/mol for all three comparators), elevates the LogP by approximately 0.4 units, and shifts the Kovats retention index by over 50 units on standard HP-5 columns [2]. Most critically for regulatory procurement, heptyl 2-methylbutyrate carries a Maximised Survey-derived Daily Intake (MSDI-EU) of 0.0012 µg/capita/day — approximately 3,400-fold lower than hexyl 2-methylbutyrate (4.10 µg/capita/day) and 5,000-fold lower than heptyl butyrate (6.00 µg/capita/day) — reflecting vastly different use patterns and requiring distinct toxicological consideration under EU Regulation EC No. 1334/2008 [3]. Furthermore, heptyl 2-methylbutyrate is explicitly classified as 'not for fragrance use,' whereas its analogs are approved at 5–10% in fragrance concentrates, making blind substitution a direct route to non-compliance in fragrance-containing formulated products [4].

Quantitative Evidence Guide: Where Heptyl 2-Methylbutyrate Diverges from Closest Analogs — Measurable Dimensions for Scientific Selection


Kovats Retention Index (RI) on HP-5 Non-Polar Column: Chromatographic Identity Differentiation for GC-MS Confirmation

Heptyl 2-methylbutyrate elutes with a Normal Alkane RI of 1333 on an HP-5 MS capillary column (30 m × 0.25 mm × 0.25 µm, He carrier, 50 °C hold 4 min, 4 K/min to 230 °C hold 10 min), as reported by Forero, Quijano, and Pino (2008) and compiled in the NIST Chemistry WebBook [1]. This RI is substantially higher than that of its closest chromatographic analogs measured on comparable HP-5 columns: hexyl 2-methylbutyrate elutes at RI ~1237, heptyl isobutyrate at RI ~1233, and heptyl butyrate at RI ~1282 (NIST estimated) . The RI difference of approximately 51–100 units between heptyl 2-methylbutyrate and these comparators exceeds typical inter-laboratory RI variability (~10–30 units), providing unambiguous chromatographic resolution [2].

Gas chromatography Retention index Flavor analysis Identity confirmation

EFSA Maximised Survey-derived Daily Intake (MSDI-EU): 3,400–5,000-Fold Lower Dietary Exposure Than Closest Analogs

Under the EFSA flavouring substance evaluation framework, heptyl 2-methylbutyrate (FL-no 09.387) has an MSDI-EU of 0.0012 µg/capita/day, placing it among the lowest-exposure flavoring substances in its structural class [1]. This value is approximately 3,400 times lower than that of hexyl 2-methylbutyrate (MSDI-EU: 4.10 µg/capita/day), approximately 5,000 times lower than that of heptyl butyrate (MSDI-EU: 6.00 µg/capita/day), and dramatically lower than the EFSA Threshold of Toxicological Concern (TTC) for Class I substances (1,800 µg/person/day) [2]. All three compounds are evaluated under the same EFSA FGE.01 framework, ensuring methodological comparability of the MSDI values [3]. The mTAMDI for heptyl 2-methylbutyrate is 2,300 µg/person/day, which exceeds the Class I TTC of 1,800 µg/person/day, indicating that more detailed exposure data would be needed if use levels were to increase — a critical consideration for formulators planning higher incorporation rates [4].

Regulatory compliance Dietary exposure EFSA Flavoring substance safety

Fragrance Application Eligibility: Categorical Exclusion vs. 5–10% Fragrance Concentrate Approval for Analogs

The Good Scents Company database explicitly states that the recommendation for heptyl 2-methylbutyrate is 'not for fragrance use' [1]. This is in stark contrast to its closest structural analogs: heptyl butyrate is recommended at up to 5% in the fragrance concentrate per IFRA guidelines, while hexyl 2-methylbutyrate carries a recommendation of up to 10% in the fragrance concentrate [2]. The functional consequence is binary: heptyl 2-methylbutyrate is restricted to flavor-only applications, whereas its analogs serve dual flavor–fragrance roles [3]. This categorical exclusion is not a function of toxicity (EFSA has evaluated the compound and raised no safety concern) but rather reflects its sensory performance characteristics — specifically, its medium-to-low volatility and specific odor profile that has not found utility in perfumery contexts [4].

Fragrance formulation IFRA compliance Application scope Procurement specification

Physicochemical Property Differentiation: Molecular Weight, LogP, and Boiling Point Relative to In-Class Analogs

Heptyl 2-methylbutyrate possesses a molecular weight of 200.32 g/mol (C12H24O2), which is one methylene unit (14 Da) higher than its three closest analogs — heptyl butyrate, hexyl 2-methylbutyrate, and heptyl isobutyrate — all of which share the formula C11H22O2 with MW 186.29 g/mol [1]. This additional carbon translates into a boiling point of 231.9 ± 8.0 °C, which is approximately 6 °C higher than heptyl butyrate (225–226 °C), approximately 14 °C higher than hexyl 2-methylbutyrate (217–219 °C), and approximately 20 °C higher than heptyl isobutyrate (212 °C) . The LogP (XlogP3-AA) is estimated at 4.40–4.775 for heptyl 2-methylbutyrate, compared to 4.352 for heptyl butyrate, reflecting the increased hydrophobicity conferred by the branched acid moiety [2]. The predicted vapor pressure at 25 °C is approximately 0.0609 mmHg (~8.1 Pa), indicating low to moderate volatility . These property differences are class-level inferences based on structural increments and predicted values, not direct experimental comparisons under identical conditions.

Physicochemical properties Lipophilicity Volatility Formulation design

Food Category Flavor Usage Levels: Differentiated Incorporation Rates Across Dairy, Confectionery, and Beverage Matrices

The European industry-reported flavor usage levels for heptyl 2-methylbutyrate, compiled by EFSA and catalogued by The Good Scents Company, provide food-category-specific incorporation rates that differ markedly from those of heptyl butyrate [1]. For heptyl 2-methylbutyrate, average usage ranges from 2 mg/kg (meat and fish products) to 20 mg/kg (ready-to-eat savouries), with maximum usage reaching 100 mg/kg in savouries and 50 mg/kg in confectionery, edible ices, and bakery wares [2]. In contrast, heptyl butyrate is typically used at 0.5–3 mg/kg in final food products according to Chinese GB 2760 guidelines, with specific applications in chewing gum at 150–1,500 ppm [3]. The approximately 5–20-fold higher usage level ceiling for heptyl 2-methylbutyrate in certain categories (e.g., confectionery at 50 mg/kg vs. ~3 mg/kg for heptyl butyrate) reflects the lower odor potency of the branched ester, which requires higher dosing to achieve equivalent sensory impact [4]. This comparison carries the caveat that usage data originate from different regulatory jurisdictions and survey methodologies, and should be treated as supporting evidence rather than a strictly controlled head-to-head comparison.

Flavor formulation Food category usage Dosage optimization Procurement planning

Heptyl 2-Methylbutyrate (CAS 50862-12-9): Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Authentic Apple and Pome Fruit Flavor Reconstitution Leveraging Naturally Occurring Ester Profile

Heptyl 2-methylbutyrate has been definitively identified as a volatile constituent in apple (Malus domestica) by Rowan et al. (1996) using deuterium-labeled substrate feeding studies, and in chile pepper (Capsicum annuum) by Forero, Quijano, and Pino (2008) [1]. Its chromatographic identity is confirmed by a Normal Alkane RI of 1333 on HP-5 MS [2]. For flavor houses engaged in natural-identical fruit flavor reconstitution — particularly apple, pear, and tropical fruit profiles — heptyl 2-methylbutyrate provides a verified authentic volatile that contributes to the 'fruity apple' character at the EFSA-evaluated safe usage levels of 7–50 mg/kg depending on food category [3]. Its extremely low MSDI-EU of 0.0012 µg/capita/day means formulators can incorporate it without materially affecting the cumulative dietary exposure budget for the flavor formulation .

GC-MS Identity Confirmation in Complex Food and Botanical Volatile Matrices Using Differential Retention Index

For analytical laboratories performing volatile compound identification in food, botanical, or environmental matrices, heptyl 2-methylbutyrate can be unambiguously distinguished from co-eluting analogs by its elevated Kovats RI. With an HP-5 RI of 1333, it elutes more than 50 units later than heptyl butyrate (RI ~1282) and more than 95 units later than hexyl 2-methylbutyrate (RI ~1237) and heptyl isobutyrate (RI ~1233) [1]. This RI differential provides a robust, system-independent identification parameter that complements mass spectral matching, which can be ambiguous among isomeric butyrate and methylbutyrate esters sharing similar fragmentation patterns [2]. The multi-laboratory RI data compiled in the NIST Chemistry WebBook (values of 1333, 1336, 1332 on HP-5 type columns from three independent studies) further strengthen the reliability of this identification criterion [3].

Regulatory-Compliant Flavor Formulation Where Minimal Dietary Exposure Contribution Is Required

In jurisdictions governed by EU flavoring legislation (Regulation EC No. 1334/2008), flavor formulations must remain within the Threshold of Toxicological Concern (TTC) for their structural class. Heptyl 2-methylbutyrate (Class I, TTC = 1,800 µg/person/day) has an MSDI-EU of only 0.0012 µg/capita/day — representing approximately 0.00007% of the Class I TTC [1]. For a formulator managing a multi-component flavor with cumulative exposure constraints, selecting heptyl 2-methylbutyrate over heptyl butyrate (MSDI-EU 6.00 µg/capita/day) preserves approximately 5,000 times more exposure headroom for other flavoring substances in the formulation [2]. However, formulators must note that the mTAMDI for heptyl 2-methylbutyrate (2,300 µg/person/day) exceeds the Class I TTC, meaning that substantially higher use levels than those currently surveyed by industry would trigger the need for additional toxicological data under EFSA's Tier 2 evaluation procedure [3].

Flavor-Only Product Development Where Fragrance Cross-Contamination Must Be Avoided

For manufacturers producing flavor-only products (e.g., food flavors, beverage compounds) in facilities that also handle fragrance raw materials, heptyl 2-methylbutyrate's explicit 'not for fragrance use' classification provides a clear operational boundary [1]. Unlike heptyl butyrate (up to 5% in fragrance concentrate) and hexyl 2-methylbutyrate (up to 10% in fragrance concentrate), which serve dual flavor–fragrance roles and may be stored alongside fragrance ingredients, heptyl 2-methylbutyrate is unambiguously a flavor-only raw material [2]. This simplifies material segregation protocols, reduces the risk of fragrance cross-contamination into flavor batches, and clarifies procurement specifications by eliminating ambiguity about the compound's intended application scope [3]. Its higher boiling point (232 °C vs. 226 °C for heptyl butyrate) further supports its use in thermally processed food applications where lower-boiling flavor esters may be partially lost during manufacturing .

Quote Request

Request a Quote for Heptyl 2-methylbutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.